4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile
Overview
Description
4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile is a chemical compound with the molecular formula C12H10F3NO2 and a molecular weight of 257.21 g/mol . It is characterized by the presence of an acetyl group, a trifluoropropoxy group, and a benzonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile involves several steps. One common method includes the reaction of 4-acetylbenzonitrile with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoropropoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Scientific Research Applications
4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoropropoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile can be compared with similar compounds such as:
4-Acetylbenzonitrile: Lacks the trifluoropropoxy group, making it less lipophilic.
3-(3,3,3-Trifluoropropoxy)benzonitrile:
4-Acetyl-3-(2,2,2-trifluoroethoxy)benzonitrile: Has a different fluorinated alkoxy group, which may alter its chemical and biological properties.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and research applications.
Properties
IUPAC Name |
4-acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-8(17)10-3-2-9(7-16)6-11(10)18-5-4-12(13,14)15/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTKALJYRYYPIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C#N)OCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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